REACTION_SMILES
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[CH2:2]([CH3:3])[N:4]([c:5]1[cH:6][cH:7][c:8]([C:11]([C:12]([OH:14])=[O:15])([CH3:13])[c:16]2[cH:17][cH:18][c:19]([N:22]([CH2:23][CH3:24])[CH2:25][CH3:26])[cH:20][cH:21]2)[cH:9][cH:10]1)[CH2:27][CH3:28].[Cl-:29].[ClH:1].[Na+:31].[OH-:30]>>[CH2:2]([CH3:3])[N:4]([c:5]1[cH:6][cH:7][c:8]([C:11](=[CH2:12])[c:16]2[cH:17][cH:18][c:19]([N:22]([CH2:23][CH3:24])[CH2:25][CH3:26])[cH:20][cH:21]2)[cH:9][cH:10]1)[CH2:27][CH3:28]
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Name
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CCN(CC)c1ccc(C(C)(C(=O)O)c2ccc(N(CC)CC)cc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)c1ccc(C(C)(C(=O)O)c2ccc(N(CC)CC)cc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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C=C(c1ccc(N(CC)CC)cc1)c1ccc(N(CC)CC)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |